molecular formula C10H11BrN2O B120484 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one CAS No. 103784-04-9

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B120484
CAS No.: 103784-04-9
M. Wt: 255.11 g/mol
InChI Key: MTCFXOOPGLLIDK-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one is a brominated benzimidazolone derivative characterized by a 3-bromopropyl chain attached to the benzimidazolone core. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the bromine atom's role as a leaving group .

Properties

IUPAC Name

3-(3-bromopropyl)-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCFXOOPGLLIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103784-04-9
Record name 1-(3-bromopropyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Preparation Methods

Alkylation of Benzimidazole Precursors

The most widely documented method involves the alkylation of 2-mercaptobenzimidazole or its derivatives with 1-bromo-3-chloropropane. As detailed in FR2563518A1, this reaction proceeds via nucleophilic substitution, where the sulfur atom of the benzimidazole attacks the electrophilic carbon of the bromochloropropane. For instance, a mixture of 2-methylthio-1H-benzimidazole, 1-bromo-3-chloropropane, and sodium hydroxide in tetrahydrofuran (THF) at 60°C for 3 hours yields 1-(3-chloropropyl)-2-(methylthio)-1H-benzimidazole as an intermediate. Subsequent oxidation with hydrogen peroxide in acetic acid converts the thioether group to a ketone, forming the target compound.

Key Reaction Conditions:

  • Solvent: THF, ethanol, or acetic acid

  • Temperature: 60–100°C

  • Catalyst: Sodium hydroxide or triethylbenzylammonium chloride

  • Yield: 64–87.5% after purification

Halogen Exchange Reactions

An alternative pathway involves replacing the chlorine atom in 1-(3-chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with bromine. This is achieved through a nucleophilic substitution reaction using potassium bromide (KBr) in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (80–100°C). The reaction mechanism proceeds via an SN2 pathway, where bromide ions displace chloride, yielding the brominated product.

Optimization Parameters:

  • Molar Ratio: 1:1.2 (chloro compound:KBr)

  • Reaction Time: 6–8 hours

  • Yield: ~75% after recrystallization

Oxidation of Thioether Intermediates

The oxidation of 1-(3-bromopropyl)-2-(methylthio)-1H-benzimidazole to the corresponding ketone is critical. Hydrogen peroxide (30% aqueous solution) in acetic acid at 100°C for 1 hour effectively oxidizes the thioether group, with excess peroxide neutralized by sodium sulfite post-reaction. This step ensures the formation of the 2-one moiety, a defining feature of the target compound.

Oxidation Efficiency:

  • Conversion Rate: >95%

  • Purity: ≥98% after crystallization

Reaction Optimization and Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and product stability. THF facilitates alkylation due to its ability to stabilize intermediates, while acetic acid enhances oxidation efficiency by protonating reactive sites. Elevated temperatures (60–100°C) accelerate alkylation but require careful control to avoid side reactions such as over-oxidation or polymerization.

Catalytic Systems

Triethylbenzylammonium chloride, a phase-transfer catalyst, improves alkylation yields by 15–20% by facilitating interphase reactant transfer. Similarly, sodium hydroxide acts as both a base and catalyst, deprotonating the benzimidazole to enhance nucleophilicity.

Analytical Characterization

Spectroscopic Techniques

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with characteristic signals at:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 4H, aromatic), 4.10 (t, 2H, N-CH₂), 3.55 (t, 2H, Br-CH₂), 2.25 (quintet, 2H, CH₂).

  • ¹³C NMR: δ 170.5 (C=O), 135.2–115.7 (aromatic carbons), 45.8 (N-CH₂), 32.1 (Br-CH₂).

Purity and Yield Data

MethodStarting MaterialYield (%)Purity (%)Melting Point (°C)
Alkylation/Oxidation2-Methylthio-1H-benzimidazole87.598.5119–121
Halogen Exchange1-(3-Chloropropyl) derivative7597.2118–120

Industrial-Scale Production Considerations

Cost-Efficiency

Bulk synthesis prioritizes 1-bromo-3-chloropropane due to its commercial availability and lower cost compared to 1,3-dibromopropane. Recycling solvents like THF reduces production expenses by 20–30% .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the terminal position of the propyl chain undergoes nucleophilic substitution (SN2) with various nucleophiles. Key reactions include:

Table 1: Substitution Reactions and Conditions

NucleophileReagent/ConditionsProductYield (%)Source
Sodium azideDMF, 80°C, 12 h1-(3-Azidopropyl)-1,3-dihydro-2H-benzimidazol-2-one78
Potassium thiolateEthanol, reflux, 6 h1-(3-Thiopropyl)-1,3-dihydro-2H-benzimidazol-2-one65
PiperidineDichloromethane, RT, 24 h1-(3-Piperidinylpropyl)-1,3-dihydro-2H-benzimidazol-2-one82
  • Mechanistic Notes :

    • Reactions proceed via SN2 mechanisms due to the primary alkyl bromide structure .

    • Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Oxidation and Reduction Reactions

The benzimidazole core and side chain exhibit redox activity:

Oxidation

  • Benzimidazole Ring : Treatment with hydrogen peroxide in acetic acid oxidizes the imidazole ring to form N-oxides (e.g., 1-(3-bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one N-oxide) .

  • Side Chain : Bromopropyl group oxidizes to a ketone under strong oxidative conditions (e.g., KMnO₄/H₂SO₄).

Reduction

  • Sodium Borohydride (NaBH₄) : Selectively reduces the imidazole ring’s C=N bond, yielding a dihydrobenzimidazole derivative.

  • Catalytic Hydrogenation (H₂/Pd-C) : Reduces the bromopropyl group to a propyl chain while preserving the benzimidazole core .

Cyclization Reactions

The compound participates in intramolecular and intermolecular cyclization:

Table 2: Cyclization Pathways

ReagentConditionsProductApplicationSource
Phosphorus oxychloride (POCl₃)110°C, 4 hFused quinazolinone derivativesAnticancer drug intermediates
H₂SO₄ (conc.)120°C, 8 hTricyclic benzimidazole-fused ethersAntimicrobial agents
  • Key Example : Reaction with POCl₃ generates electrophilic intermediates that undergo cyclization to form quinazolinone scaffolds.

Cross-Coupling Reactions

The bromine atom facilitates transition metal-catalyzed couplings:

Suzuki-Miyaura Coupling :

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 24 h.

  • Product : 1-(3-Arylpropyl)-1,3-dihydro-2H-benzimidazol-2-one derivatives (e.g., aryl = phenyl, pyridyl) .

  • Yield : 60–75% depending on the boronic acid substituent .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via hydrolysis of the benzimidazole ring .

  • Thermal Stability : Stable up to 150°C; decomposes above 200°C to release HBr and form polymeric byproducts.

Scientific Research Applications

Chemical Profile

  • CAS Number : 103784-04-9
  • Molecular Formula : C10H11BrN2O
  • Molecular Weight : 255.11 g/mol
  • Density : 1.506 g/cm³ (predicted)
  • pKa : 12.09 (predicted)

Impurity in Domperidone Production

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one is recognized as an impurity in the synthesis of Domperidone, a peripheral dopamine receptor antagonist used primarily as an anti-emetic agent. Domperidone does not cross the blood-brain barrier, making it suitable for treating nausea and vomiting without central nervous system effects .

Medicinal Chemistry Research

Due to its structural similarity to other benzimidazole derivatives, this compound serves as a lead structure for the development of new pharmaceuticals. Benzimidazole derivatives are known for various biological activities, including:

  • Antimicrobial properties : Research indicates that benzimidazole compounds exhibit significant antimicrobial activity against various pathogens.
  • Anticancer activity : Some studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in specific cancer lines.
  • Anti-inflammatory effects : Compounds with similar structures have demonstrated the ability to reduce inflammation in animal models.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound highlighted its characterization through various spectroscopic methods. The findings indicated that the compound could be synthesized efficiently and characterized using NMR and mass spectrometry techniques, confirming its structure and purity levels above 95% .

In another investigation, researchers evaluated the biological activities of various benzimidazole derivatives, including this compound. The study reported promising results concerning antimicrobial efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotic agents .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeEfficacy LevelReference
DomperidoneAnti-emeticHigh
This compoundAntimicrobialModerate
Benzimidazole Derivative XAnticancerHigh
Benzimidazole Derivative YAnti-inflammatoryModerate

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes, receptors, or DNA, leading to various biological effects. For example, its antimicrobial activity may result from its ability to inhibit essential enzymes in microbial cells, disrupting their metabolic processes and leading to cell death.

The molecular pathways involved in its action depend on the specific biological target. For instance, in cancer cells, the compound may induce apoptosis by activating specific signaling pathways that lead to programmed cell death.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Propyl Derivatives

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one (CPD-1)
  • Structural Difference : Chlorine replaces bromine in the propyl chain.
  • Synthesis : Prepared via alkylation reactions, similar to bromopropyl analogs, but with lower reactivity in substitution reactions due to chlorine's weaker leaving group ability .
  • Applications: Used as a precursor for synthesizing antimicrobial triazinoindol-benzimidazolones via nucleophilic displacement . Inhibits cytochrome P450 enzymes and calcium-dependent protein kinases .
  • Reactivity : Chlorine’s lower electronegativity results in slower reaction kinetics compared to bromine derivatives .
Comparison Table: Halogenated Derivatives
Property 1-(3-Bromopropyl)-2H-benzimidazol-2-one 1-(3-Chloropropyl)-2H-benzimidazol-2-one
Molecular Weight 255.11 g/mol 210.66 g/mol
Leaving Group Reactivity High (Br) Moderate (Cl)
Key Applications Organic synthesis intermediate Enzyme inhibition, antimicrobial agents
Pharmacological Activity Limited data Cytochrome P450 interaction

Aromatic and Functionalized Derivatives

1-(2-Fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one (Compound 18)
  • Structural Difference : A 2-fluorophenyl group replaces the bromopropyl chain.
  • Synthesis : Synthesized via condensation of 1,1'-carbonyldiimidazole with fluorinated anilines under argon .
  • Applications: Acts as a precursor for radiolabeled compounds targeting the norepinephrine transporter (NET) in positron emission tomography (PET) .
  • Pharmacology : Fluorine enhances metabolic stability and blood-brain barrier penetration compared to aliphatic chains .
Comparison Table: Aromatic vs. Aliphatic Derivatives
Property 1-(3-Bromopropyl)-2H-benzimidazol-2-one 1-(2-Fluorophenyl)-2H-benzimidazol-2-one
Substituent Aliphatic (Br) Aromatic (F)
Lipophilicity (LogP) Higher (bromopropyl chain) Moderate (fluorophenyl)
Key Applications Synthetic intermediate Radiopharmaceutical precursor
Bioavailability Limited CNS penetration Enhanced brain uptake

Pharmacologically Active Derivatives

Flibanserin (1-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-benzimidazol-2-one)
  • Structural Difference : A piperazinyl-ethyl group with a trifluoromethylphenyl moiety replaces the bromopropyl chain.
  • Synthesis: Prepared via mechanochemical methods under phase-transfer catalysis .
  • Pharmacology : Approved for hypoactive sexual desire disorder; acts as a serotonin receptor modulator .
  • Key Feature : The trifluoromethyl group enhances binding affinity to 5-HT receptors compared to halogenated aliphatic chains .
Brorphine (1-[1-[1-(4-Bromophenyl)ethyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one)
  • Structural Difference : Contains a bromophenyl-ethyl-piperidine group.
  • Comparison : Bromine’s position on the aromatic ring (vs. aliphatic chain) confers distinct receptor-binding properties .

Biological Activity

1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one (CAS 103784-04-9) is a compound of interest due to its structural similarities to various bioactive molecules. This article delves into its biological activity, examining relevant data, case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H11BrN2O
  • Molecular Weight : 255.11 g/mol
  • Structural Characteristics : The compound features a benzimidazole core, which is known for its role in pharmacological activity.

Biological Activity Overview

This compound exhibits several biological activities that are relevant in medicinal chemistry:

Antimicrobial Activity

Several studies have indicated that benzimidazole derivatives possess antimicrobial properties. The brominated variant may enhance this activity due to the electron-withdrawing nature of the bromine atom, which can increase the compound's reactivity with microbial targets.

StudyFindings
The compound showed significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.
In vitro tests demonstrated that the compound inhibits bacterial growth at concentrations as low as 50 µg/mL.

Anticancer Potential

Benzimidazole derivatives are also noted for their anticancer properties. The specific compound has been studied for its effects on various cancer cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12.5Induction of apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)15.0Cell cycle arrest in G2/M phase

Enzyme Inhibition

Research has shown that compounds with a benzimidazole structure can act as inhibitors of key enzymes involved in cancer progression and microbial resistance.

Enzyme TargetInhibition TypeReference
Dihydrofolate reductaseCompetitive inhibition
Tubulin polymerizationDisruption of microtubule formation

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial properties of various benzimidazole derivatives, including this compound. The results indicated a strong correlation between bromination and increased activity against resistant strains of bacteria.
  • Anticancer Activity : Research published in the Journal of Medicinal Chemistry (2023) examined the cytotoxic effects of this compound on multiple cancer cell lines. The study concluded that the compound's ability to induce apoptosis was significantly higher than that of non-brominated analogs.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological macromolecules:

  • DNA Interaction : The compound has been shown to intercalate into DNA, leading to structural distortions that inhibit replication.
  • Protein Binding : Binding studies indicate a high affinity for tubulin, suggesting potential applications in cancer therapy by disrupting microtubule dynamics.

Q & A

Q. What are the common synthetic routes for 1-(3-Bromopropyl)-1,3-dihydro-2H-benzimidazol-2-one, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
  • Condensation : Reacting o-phenylenediamine with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions (e.g., HCl or acetic acid) forms the benzimidazole core .
  • Alkylation : Introducing the 3-bromopropyl group involves alkylating benzimidazol-2-one with 1,3-dibromopropane in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .
  • Key Variables : Solvent polarity (e.g., DMF vs. ethanol), temperature (50–100°C), and stoichiometric ratios significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they reveal?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzimidazole core (e.g., aromatic protons at δ 6.8–7.5 ppm) and the 3-bromopropyl chain (CH₂Br resonance at δ 3.4–3.6 ppm) .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) validate the benzimidazol-2-one structure .
  • Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular formula (e.g., [M+H]⁺ at m/z 269.03 for C₁₀H₁₀BrN₂O) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–Br: ~1.93 Å) and intermolecular interactions (e.g., hydrogen bonding) .

Q. What are the typical catalytic or biological applications of benzimidazole derivatives like this compound in academic research?

  • Methodological Answer :
  • Catalysis : Benzimidazole derivatives act as ligands in metal complexes for oxidation reactions (e.g., alcohol to ketone) due to their electron-rich nitrogen atoms .
  • Biological Activity : Structural analogs show anticancer (DNA intercalation) and antimicrobial (membrane disruption) properties. Researchers screen activity via in vitro assays (e.g., MTT for cytotoxicity) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using green chemistry principles?

  • Methodological Answer :
  • Solvent-Free Reactions : Use microwave irradiation to accelerate condensation, reducing energy consumption .
  • Eco-Friendly Catalysts : Replace Brønsted acids with recyclable ionic liquids (e.g., [BMIM]BF₄) to minimize waste .
  • Atom Economy : Optimize stoichiometry (e.g., 1:1.2 molar ratio of benzimidazol-2-one to 1,3-dibromopropane) to reduce excess reagent use .

Q. How should discrepancies between experimental spectral data (e.g., NMR) and computational models (DFT) be resolved?

  • Methodological Answer :
  • Parameter Calibration : Re-optimize DFT calculations (e.g., B3LYP/6-31G*) with solvent effects (PCM model) to match experimental NMR shifts .
  • Dynamic Effects : Account for conformational flexibility (e.g., rotamer populations of the 3-bromopropyl chain) using molecular dynamics simulations .
  • Experimental Validation : Repeat NMR under controlled conditions (dry solvent, inert atmosphere) to exclude moisture/oxygen artifacts .

Q. What strategies are used to study the photophysical properties of this compound, such as excited-state intramolecular proton transfer (ESIPT)?

  • Methodological Answer :
  • Solvatochromism : Measure UV-Vis/fluorescence spectra in solvents of varying polarity (e.g., hexane to DMSO) to detect ESIPT (large Stokes shifts >100 nm) .
  • Time-Resolved Spectroscopy : Use femtosecond transient absorption to track proton transfer kinetics .
  • DFT/TD-DFT Modeling : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to correlate with emission wavelengths .

Q. What role does crystallography play in understanding the solid-state behavior of this compound?

  • Methodological Answer :
  • Intermolecular Interactions : X-ray diffraction reveals hydrogen bonds (N–H···O) and π-π stacking, which influence solubility and stability .
  • Polymorphism Screening : Crystallize under varied conditions (e.g., slow evaporation vs. diffusion) to identify metastable forms with distinct properties .
  • Thermal Analysis : Pair crystallography with DSC/TGA to correlate lattice energy with melting/decomposition points .

Data Contradiction Analysis Example

  • Scenario : A reported melting point (mp) of 180–182°C conflicts with a new observation of 170–175°C.
  • Resolution Steps :

Purity Check : Re-crystallize and analyze via HPLC .

Polymorphism : Perform PXRD to detect alternative crystal forms .

Thermal History : Compare DSC profiles (heating/cooling rates) to identify kinetic vs. thermodynamic phases .

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